molecular formula C13H21NO5S B12598534 1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]- CAS No. 906073-29-8

1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-

Cat. No.: B12598534
CAS No.: 906073-29-8
M. Wt: 303.38 g/mol
InChI Key: XVZHWBRXZYGTEP-UHFFFAOYSA-N
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Description

1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]- is a chemical compound with the molecular formula C13H21NO5S . This compound is characterized by the presence of a butanesulfonic acid group and a 3,4-dimethoxyphenylmethylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]- typically involves the reaction of 3,4-dimethoxybenzylamine with butanesulfonic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where the amino group or the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions may produce a variety of substituted compounds.

Scientific Research Applications

1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]- is unique due to its specific structural features, such as the presence of both butanesulfonic acid and 3,4-dimethoxyphenylmethylamino groups

Properties

CAS No.

906073-29-8

Molecular Formula

C13H21NO5S

Molecular Weight

303.38 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)methylamino]butane-1-sulfonic acid

InChI

InChI=1S/C13H21NO5S/c1-18-12-6-5-11(9-13(12)19-2)10-14-7-3-4-8-20(15,16)17/h5-6,9,14H,3-4,7-8,10H2,1-2H3,(H,15,16,17)

InChI Key

XVZHWBRXZYGTEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCCCCS(=O)(=O)O)OC

Origin of Product

United States

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